17alpha-hydroxywithanolide D
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Overview
Description
17alpha-hydroxywithanolide D is a withanolide that is the 17alpha-hydroxy derivative of withanolide D. Isolated from Tubocapsicum anomalum and Withania somnifera, it exhibits cytotoxic activity. It has a role as an antineoplastic agent. It is a delta-lactone, a 20-hydroxy steroid, a 4-hydroxy steroid, an enone, an ergostanoid, a secondary alcohol, a tertiary alcohol, a withanolide, a 17alpha-hydroxy steroid and an epoxy steroid. It derives from a withanolide D.
Scientific Research Applications
Cytotoxic Properties
17alpha-hydroxywithanolide D, along with other withanolides, has demonstrated significant cytotoxic activity. Research involving the plant Tubocapsicum anomalum found that 17alpha-hydroxywithanolide D, among other compounds, exhibited cytotoxic effects against various cell lines such as Hep G2, Hep 3B, A-549, MDA-MB-231, MCF-7, and MRC-5 (Hsieh et al., 2007).
Selective Cytotoxicity to Cancer Cells
A study on withanolides from aeroponically grown Physalis peruviana identified 17beta-hydroxywithanolides, closely related to 17alpha-hydroxywithanolide D, showing selective cytotoxicity against prostate cancer and renal carcinoma cell lines. This suggests a potential for withanolides, including 17alpha-hydroxywithanolide D, in targeted cancer therapies (Xu et al., 2017).
Enzyme Inhibition
17alpha-hydroxywithanolide D's structural similarity to other compounds that have shown enzyme inhibitory activity, as demonstrated in studies on 17alpha-hydroxylase/17,20-lyase, suggests its potential role in influencing enzymatic pathways related to steroid biosynthesis and metabolism. This opens up possibilities for its application in studying or manipulating these pathways for therapeutic purposes (Owen et al., 2008).
properties
Product Name |
17alpha-hydroxywithanolide D |
---|---|
Molecular Formula |
C28H38O7 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(1S,2R,6S,7R,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6,15-dihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |
InChI |
InChI=1S/C28H38O7/c1-14-12-21(34-23(31)15(14)2)26(5,32)27(33)11-9-17-16-13-22-28(35-22)20(30)7-6-19(29)25(28,4)18(16)8-10-24(17,27)3/h6-7,16-18,20-22,30,32-33H,8-13H2,1-5H3/t16-,17-,18-,20-,21+,22+,24-,25-,26-,27+,28+/m0/s1 |
InChI Key |
JVEUOKCSZLCPOI-IBELMYMKSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)O)C |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2(CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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